6-(Boc-Aminomethyl)nicotinic acid
Overview
Description
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of 6-(Boc-Aminomethyl)nicotinic acid is C12H16N2O4 . It has a unique structure with a nicotinic acid core and a Boc-aminomethyl group.Chemical Reactions Analysis
The Boc group in 6-(Boc-Aminomethyl)nicotinic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
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Pharmaceutical Chemistry
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Agriculture
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Food Science
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Organic Synthesis
- N-Boc-, N-Alloc-, and N-Cbz-protected amines, which could include “6-(Boc-Aminomethyl)nicotinic acid”, have been used in a one-pot synthesis of amides .
- The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
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Dual Protection of Amino Functions
- Primary amines, such as “6-(Boc-Aminomethyl)nicotinic acid”, can accommodate two protecting groups .
- This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
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Laboratory Research and Development
- Nicotinic acid and its derivatives, such as “6-(Boc-Aminomethyl)nicotinic acid”, can be used in laboratory research and development processes .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not specified in the source .
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Antibacterial and Antibiofilm Agents
- Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
- This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
- The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .
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Phytotoxicity Studies
- The phytotoxicity of tested acids shows an ascending order: nicotinic acid (1) < isonicotinic acid (2) < 2,6-dichloroisonicotinic acid (3) .
- The most phytotoxic obtained ester derivatives for Agrimonia eupatoria seeds were 1a , 2a – 2c , 2e , 2g – 2i , 3a , 3b, and 3j , which showed a weight reduction between 37 and 63% (concentration of the active substance: 250 mg L −1 ), in comparison .
properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTSHEHNJRDROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-Aminomethyl)nicotinic acid | |
CAS RN |
170097-87-7 | |
Record name | 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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